
(1-Methylpyrazol-4-yl)methyl-phenylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylpyrazol-4-yl)methyl-phenylcyanamide, commonly known as MPPC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MPPC is a derivative of phenylcyanamide and is known to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MPPC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells and fungi. MPPC has also been found to activate certain signaling pathways that lead to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MPPC has been found to have unique biochemical and physiological effects. It has been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. MPPC has also been found to induce cell death in cancer cells by activating certain signaling pathways. Additionally, MPPC has been found to have neuroprotective effects and can prevent the death of dopaminergic neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MPPC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods without degradation. However, MPPC has certain limitations as well. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on MPPC. One potential direction is to further study its potential use in cancer treatment. Another direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of MPPC and its potential applications in various fields.
Méthodes De Synthèse
MPPC can be synthesized using a simple method involving the reaction between 1-methylpyrazole and phenylcyanamide in the presence of a suitable catalyst. The resulting product is then purified through recrystallization to obtain pure MPPC.
Applications De Recherche Scientifique
MPPC has been studied extensively for its potential applications in various scientific fields. It has been found to have significant antifungal properties and can be used as a fungicide in agriculture. MPPC has also been studied for its potential use in cancer treatment as it has been found to induce cell death in cancer cells. Additionally, MPPC has been studied for its potential use in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
(1-methylpyrazol-4-yl)methyl-phenylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-15-8-11(7-14-15)9-16(10-13)12-5-3-2-4-6-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZOHWAZJBCMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2525734.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2525735.png)

![3-(4-methoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2525739.png)
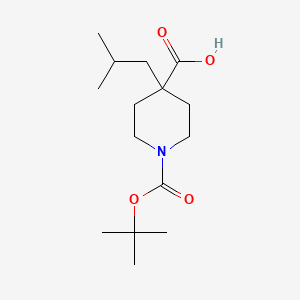
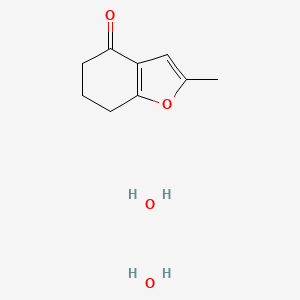
![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2525745.png)

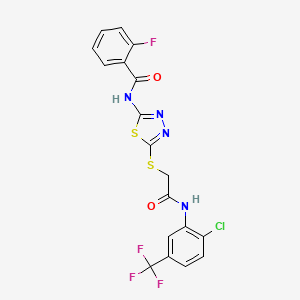
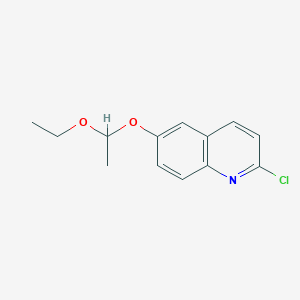
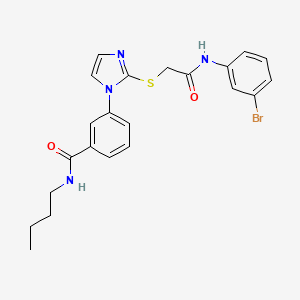
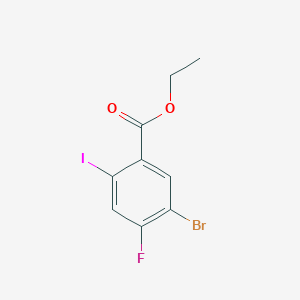
![Ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2525755.png)
![Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2525756.png)